molecular formula C9H7ClFNO2 B13252608 4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B13252608
M. Wt: 215.61 g/mol
InChI Key: KDKZKPZXDSMWBK-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a bicyclic heteroaromatic compound featuring a partially saturated indole scaffold. Its structure includes a 2,3-dihydroindole core, which reduces aromaticity compared to fully planar indoles, and substituents at positions 4 (chloro) and 6 (fluoro). This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties, influenced by halogen substituents and the dihydro framework.

Properties

Molecular Formula

C9H7ClFNO2

Molecular Weight

215.61 g/mol

IUPAC Name

4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid

InChI

InChI=1S/C9H7ClFNO2/c10-6-1-4(11)2-7-5(6)3-8(12-7)9(13)14/h1-2,8,12H,3H2,(H,13,14)

InChI Key

KDKZKPZXDSMWBK-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C(=CC(=C2)F)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting intermediate undergoes further reactions to introduce the chlorine and fluorine substituents.

Industrial Production Methods: Industrial production of this compound may involve optimizing the Fischer indole synthesis for large-scale operations. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to obtain high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

The structural and functional attributes of 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid are compared below with three classes of analogous indole derivatives: aromatic indole carboxamides , substituted indole carboxylic acids , and partially saturated indole derivatives .

Structural Comparison
Compound Name Substituents Core Structure Functional Group Key Structural Features
4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 4-Cl, 6-F 2,3-Dihydroindole Carboxylic acid (C-2) Partial saturation; electron-withdrawing halogens
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 5-F Aromatic indole Carboxamide (C-2) Fully aromatic; benzoylphenyl side chain
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 7-Cl, 3-CH3 Aromatic indole Carboxylic acid (C-2) Methyl group introduces steric hindrance
rac-(1R,2R)-1-amino-6-methyl-2,3-dihydro-1H-indole-2-carboxylic acid 6-CH3, 1-NH2 2,3-Dihydroindole Carboxylic acid (C-2) Amino group enhances basicity; chiral center

Key Observations :

  • Substituent Effects : The 4-Cl/6-F combination creates a distinct electronic profile compared to 5-F (in ) or 7-Cl (in ).
  • Functional Groups : Carboxylic acids (target compound and ) exhibit higher acidity (pKa ~4–5) than carboxamides (pKa ~10–12) , influencing solubility and intermolecular interactions.

Key Observations :

  • High-temperature reflux with polar aprotic solvents (DMSO/DMF) is common for indole carboxamide synthesis .
  • The dihydroindole core in the target compound may require hydrogenation or selective reduction steps, which are absent in aromatic analogs.
Physical and Spectral Properties
Compound Melting Point (°C) Rf Value (CHCl3/MeOH) Notable Spectral Data (NMR/IR/MS)
Target compound Not reported N/A Expected δ ~3.0–3.5 ppm (dihydro CH2), 1650 cm⁻¹ (C=O)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide 249–250 0.67 (94:6) δ 12.33 ppm (NHCO), 1666 cm⁻¹ (C=O), [M+H]+ 359.11903
7-Chloro-3-methyl-1H-indole-2-carboxylic acid Not reported N/A IR: 1670 cm⁻¹ (C=O); MS: Requires experimental data

Key Observations :

  • The target compound’s dihydro structure would show distinct NMR signals for saturated CH2 groups, absent in aromatic analogs.
  • Carboxamides () exhibit strong IR carbonyl stretches at ~1666 cm⁻¹, slightly lower than carboxylic acids (~1700 cm⁻¹) due to resonance effects.

Biological Activity

4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by the presence of halogen substituents and an indole core, suggests diverse interactions with biological targets. This article reviews the current understanding of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

  • IUPAC Name : 4-chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid
  • Molecular Formula : C11H9ClFNO
  • Molecular Weight : 225.64 g/mol
  • CAS Number : 166250-41-5

The biological activity of 4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid is primarily attributed to its interaction with specific enzymes and receptors. Notably, compounds with indole structures have been shown to inhibit key enzymes involved in various diseases, including:

  • HIV Integrase Inhibition : Recent studies indicate that derivatives of indole carboxylic acids can effectively inhibit HIV integrase, a crucial enzyme in the HIV replication cycle. The binding mode analysis revealed that the indole core and carboxyl group chelate metal ions within the active site, enhancing inhibitory activity .
  • Carbonic Anhydrase Inhibition : Indole derivatives have also been explored for their ability to inhibit carbonic anhydrases (CAs), which are implicated in tumorigenesis and other diseases. Compounds similar to 4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid have demonstrated selective inhibition against certain CA isoforms at nanomolar concentrations .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 4-Chloro-6-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid and related compounds:

Activity Target IC50 Value (μM) Reference
HIV Integrase InhibitionHIV Integrase0.13 - 6.85
Carbonic Anhydrase InhibitionhCA IX and hCA II<0.75
Anticancer ActivityVarious Cancer Cell LinesMicromolar Range

Case Studies

  • Antiviral Activity Against HIV : A derivative of indole carboxylic acid was optimized to enhance its inhibitory effect against HIV integrase. Modifications at specific positions on the indole core significantly improved binding affinity and potency, demonstrating the potential for developing effective antiviral agents based on this scaffold .
  • Cancer Therapeutics : Research has indicated that indole derivatives can induce apoptosis in cancer cell lines. For instance, compounds derived from similar structures have shown promising results in inhibiting cell proliferation in hepatocellular carcinoma models .

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